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Perindopril Diketopiperazine

Catalog No.
S920333
CAS No.
129970-98-5
M.F
C19H30N2O4
M. Wt
350.459
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perindopril Diketopiperazine

CAS Number

129970-98-5

Product Name

Perindopril Diketopiperazine

IUPAC Name

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate

Molecular Formula

C19H30N2O4

Molecular Weight

350.459

InChI

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1

InChI Key

BSZZSBSELAVBAG-QXKUPLGCSA-N

SMILES

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C

Synonyms

(αS,3S,5aS,9aS,10aS)-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid Ethyl Ester; [3S-[2(R*),3α,5aβ,9aβ,10aβ]]-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid Ethyl Ester; Perindopril Related

Cardiovascular Applications

Origin of Life Studies

Perindopril Diketopiperazine is a chemical compound that arises from the degradation of Perindopril, an angiotensin-converting enzyme inhibitor used primarily for treating hypertension and heart failure. The diketopiperazine structure is formed through the cyclization of dipeptides, which is a common stability issue associated with many ACE inhibitors. This compound has the chemical formula C19_{19}H30_{30}N2_2O4_4 and plays a role in the metabolic pathways of Perindopril, particularly as a byproduct of its hydrolysis and cyclization processes .

Perindopril Diketopiperazine is not a medication and has no known mechanism of action in the human body. Research focuses on the mechanism of action of perindopril, which lowers blood pressure by relaxing blood vessels [].

, primarily hydrolysis and cyclization. In vivo, Perindopril is hydrolyzed to produce its active metabolite, Perindoprilat, along with several minor metabolites including diketopiperazine derivatives. The diketopiperazine can be formed through intramolecular cyclization of the dipeptide structure present in Perindopril, resulting in a stable cyclic compound .

The reaction pathway can be summarized as follows:

  • Hydrolysis: Perindopril undergoes hydrolysis to yield Perindoprilat and diketopiperazine.
  • Cyclization: The dipeptide portion of Perindopril can cyclize to form diketopiperazine.

The synthesis of Perindopril Diketopiperazine typically occurs as a byproduct during the degradation of Perindopril under various conditions. While specific synthetic routes for producing this diketopiperazine are not commonly detailed in literature due to its status as a degradation product, it can be generated through controlled hydrolysis of Perindopril followed by cyclization reactions .

General Synthetic Pathway:

  • Starting Material: Perindopril.
  • Hydrolysis Reaction: Conducted under acidic or basic conditions to facilitate the cleavage of ester bonds.
  • Cyclization: The resulting dipeptide undergoes cyclization to form diketopiperazine.

Perindopril Diketopiperazine primarily serves as an analytical marker in pharmacokinetic studies rather than having direct therapeutic applications. Its presence can indicate the metabolic stability and degradation pathways of Perindopril in biological systems, which is critical for understanding drug efficacy and safety profiles .

Interaction studies involving Perindopril Diketopiperazine focus on its role in the metabolic pathways of Perindopril rather than direct interactions with biological targets. Research indicates that the presence of diketopiperazine can affect the pharmacokinetics of Perindopril by influencing its degradation rate and bioavailability . Understanding these interactions is vital for optimizing dosing regimens and minimizing adverse effects associated with ACE inhibitors.

Perindopril Diketopiperazine shares structural similarities with other diketopiperazines formed from various ACE inhibitors. Below are some compounds for comparison:

Compound NameStructure TypeUnique Features
RamiprilACE InhibitorForms diketopiperazine metabolites upon hydrolysis
TrandolaprilACE InhibitorHydrolyzes to form trandolaprilat; similar stability issues
QuinaprilACE InhibitorHydrolyzed to quinaprilat; also forms diketopiperazines
BenazeprilACE InhibitorProdrug that yields benazeprilat; unique metabolic pathways

Uniqueness: What sets Perindopril Diketopiperazine apart is its specific formation from the hydrolysis of Perindopril and its role as a marker for metabolic studies rather than having direct pharmacological effects like other ACE inhibitors.

Perindopril diketopiperazine represents a cyclization product of the angiotensin-converting enzyme inhibitor perindopril, formed through intramolecular cyclization processes [1] [19]. The compound possesses the molecular formula C19H30N2O4 with a molecular weight of 350.5 g/mol [1] [2] [7]. The Chemical Abstracts Service registry number for this compound is 129970-98-5 [1] [6] [7].

The structural framework of perindopril diketopiperazine is characterized by a fused tricyclic system consisting of a diketopiperazine ring fused to an octahydroindole moiety [1] [14]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate [1] [7] [16].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCC@@HN1C@HC [1] [4] [7]. The International Chemical Identifier key for this compound is BSZZSBSELAVBAG-QXKUPLGCSA-N [1] [4] [7].

Table 1: Molecular Structure Parameters

ParameterValue
Molecular FormulaC19H30N2O4
Molecular Weight (g/mol)350.5
CAS Number129970-98-5
IUPAC Nameethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate
SMILESCCCC@@HN1C@HC
InChI KeyBSZZSBSELAVBAG-QXKUPLGCSA-N

Stereochemical Configuration

Absolute Configuration and Chirality Centers

Perindopril diketopiperazine contains five chiral centers, establishing its absolute stereochemical configuration as (2S,3S,5aS,9aS,10aS) [1] [27]. The presence of multiple stereogenic centers contributes to the compound's structural complexity and influences its physicochemical properties [8].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with each chiral center assigned specific spatial arrangements [27]. The configuration at position 2 is designated as S, reflecting the spatial arrangement of substituents around this carbon atom [1] [7]. Similarly, the remaining chiral centers at positions 3, 5a, 9a, and 10a all adopt the S configuration [1] [27].

The compound exists as a single stereoisomer with defined absolute configuration, distinguishing it from racemic mixtures or diastereomeric combinations [8] [13]. This stereochemical precision is essential for understanding the compound's formation mechanism from perindopril and its subsequent analytical identification [8] [12].

Conformational Analysis

The conformational analysis of perindopril diketopiperazine reveals significant structural features that influence its stability and properties [14] [19]. The diketopiperazine ring system adopts a boat conformation, as evidenced by crystallographic studies [14] [19].

The boat conformation of the six-membered diketopiperazine ring is characterized by specific puckering parameters [14]. The puckering amplitude Q measures 0.584(2) Å, with angular parameters θ = 92.2(2)° and φ = 60.9(2)° [14]. These parameters indicate a significant deviation from planarity, with the ring exhibiting a pronounced boat-like shape [14].

The cyclohexane ring within the octahydroindole framework maintains a stable chair conformation [23]. This conformational preference contributes to the overall three-dimensional structure of the molecule and influences its interaction with analytical instruments [23].

Conformational exchange phenomena have been observed in nuclear magnetic resonance studies, particularly regarding rotation around amide bonds [23]. The compound exhibits slow exchange between cis and trans conformers, resulting in distinct spectroscopic signatures for each conformational state [23].

Physicochemical Characteristics

Physical State and Appearance

Perindopril diketopiperazine exists as a solid at ambient temperature and pressure conditions [2] [7]. The compound typically appears as a white crystalline powder when isolated in pure form [2] [16]. The crystalline nature of the material reflects its ordered molecular packing in the solid state [14] [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for perindopril diketopiperazine [23]. Proton nuclear magnetic resonance (1H nuclear magnetic resonance) analysis reveals characteristic resonances corresponding to the various hydrogen environments within the molecule [23].

The spectroscopic analysis demonstrates the presence of conformational exchange phenomena, with distinct resonance sets observed for cis and trans conformers around amide bonds [23]. This slow exchange process results in broadened signals and complex splitting patterns that are characteristic of the diketopiperazine structure [23].

Carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy provides information about the carbon framework, including carbonyl carbons and aliphatic carbons within the ring systems [23]. The chemical shifts reflect the electronic environment of each carbon atom and confirm the structural assignments [23].

The nuclear magnetic resonance data support the stereochemical assignments and provide evidence for the boat conformation of the diketopiperazine ring [23]. Integration patterns and coupling constants confirm the molecular connectivity and spatial relationships between different parts of the molecule [23].

Mass Spectrometric Fingerprinting

Mass spectrometry serves as a definitive analytical technique for the identification and characterization of perindopril diketopiperazine [24] [32]. Electrospray ionization mass spectrometry typically produces a molecular ion peak at m/z 351 corresponding to the protonated molecular ion [M+H]+ [4].

The fragmentation pattern of perindopril diketopiperazine follows characteristic pathways observed for diketopiperazine compounds [32]. Loss of carbon monoxide (carbon monoxide) directly from the protonated molecule represents a common fragmentation process [32]. Additional fragmentation produces diagnostic ions that reflect the substituents and structural features of the molecule [32].

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation studies [32]. The resulting fragment ions offer insights into the molecular connectivity and can distinguish between different diketopiperazine isomers [32].

High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements that support structural assignments [24]. The isotope pattern observed in the mass spectrum is consistent with the elemental composition C19H30N2O4 [24].

Vibrational Spectroscopy Profile

Infrared spectroscopy reveals characteristic vibrational modes that correspond to specific functional groups within perindopril diketopiperazine [25] [26]. The carbonyl stretching vibrations of the amide groups appear as prominent absorption bands in the infrared spectrum [25].

The vibrational spectrum includes C-H stretching modes from the aliphatic portions of the molecule, as well as ring-related vibrations from the fused system [25] [26]. The specific wavenumber positions of these absorptions reflect the molecular environment and bonding patterns [25].

Raman spectroscopy provides complementary vibrational information and can be particularly useful for studying the ring systems and backbone structure [26]. The vibrational lifetime measurements obtained through two-dimensional infrared spectroscopy offer insights into the molecular dynamics and conformational behavior [25].

The vibrational spectroscopy data support the structural assignments and provide fingerprint information for compound identification [25] [26]. The spectral features are consistent with the presence of the diketopiperazine core and the fused ring system [25] [26].

Table 3: Spectroscopic Characterization Techniques

TechniqueKey FeaturesApplication
Nuclear Magnetic Resonance (1H)Cis-trans conformational exchange observedStructural confirmation and conformational analysis
Nuclear Magnetic Resonance (13C)Carbonyl carbons, aliphatic carbons identifiedCarbon framework identification
Mass SpectrometryMolecular ion peak at m/z 351 [M+H]+Molecular weight confirmation and fragmentation
Infrared SpectroscopyC=O stretch (amide), C-H stretchesFunctional group identification
Ultraviolet SpectroscopyDetection at 215 nm for high-performance liquid chromatography analysisQuantitative analysis

Table 4: Crystal Structure Parameters

ParameterValue
Crystal SystemTetragonal
Space GroupP41212 (No. 92)
Unit Cell Parameter a (Å)9.3574(2)
Unit Cell Parameter b (Å)9.3574(2)
Unit Cell Parameter c (Å)45.6369(9)
Unit Cell Volume (ų)3996.01(14)
Z value8
Ring ConformationBoat conformation
Puckering Amplitude Q (Å)0.584(2)
Theta (°)92.2(2)
Phi (°)60.9(2)

Intramolecular Cyclization Mechanisms

Nucleophilic Attack Pathways

The formation of perindopril diketopiperazine proceeds through a well-characterized intramolecular cyclization mechanism involving nucleophilic attack by the nitrogen atom of the indoline ring system on the carbonyl carbon of the adjacent amide bond [1] [2]. This degradation pathway represents one of the most significant stability challenges for perindopril and related angiotensin-converting enzyme inhibitors, particularly due to the unique structural features that predispose this compound to cyclization reactions [3] [4].

The nucleophilic attack mechanism initiates when the secondary amine nitrogen of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester or amide functionality within the perindopril molecular structure [5] . The reaction proceeds through a six-membered transition state, where the nucleophilic nitrogen forms a covalent bond with the carbonyl carbon while simultaneously breaking the existing carbon-nitrogen bond of the linear peptide backbone [7] [8]. This intramolecular cyclization results in the formation of a stable diketopiperazine ring system with concurrent elimination of the remainder of the perindopril molecule.

The nucleophilic attack pathway demonstrates significant pH dependence, with the unprotonated form of the amino group exhibiting substantially higher reactivity compared to its protonated counterpart [7] [9]. Kinetic studies using model peptide systems have established that the rate of diketopiperazine formation is directly correlated with the degree of ionization of the terminal amino group, with a kinetically determined pKa value of approximately 6.1 [7]. This pH dependency indicates that the nucleophilic character of the attacking nitrogen is crucial for the cyclization process, with neutral or weakly basic conditions favoring the formation of diketopiperazine products.

The stereochemical outcome of the nucleophilic attack generally results in retention of configuration at the chiral centers involved in the cyclization, although some degree of epimerization can occur under certain reaction conditions, particularly at elevated temperatures or in the presence of strong bases [4]. The reaction mechanism involves a concerted process where bond formation and breaking occur simultaneously, minimizing the formation of high-energy intermediates and contributing to the overall thermodynamic favorability of the cyclization pathway.

Reaction Kinetics of Diketopiperazine Formation

The kinetic behavior of perindopril diketopiperazine formation exhibits complex dependencies on environmental factors including temperature, pH, humidity, and solvent composition [10] [11] [9]. Comprehensive kinetic studies have revealed that the degradation follows pseudo-first-order kinetics under most conditions, with rate constants spanning several orders of magnitude depending on the specific reaction environment [7] [8] [9].

Temperature effects on the cyclization reaction demonstrate classical Arrhenius behavior, with activation energies typically ranging from 75 to 90 kilojoules per mole [10] [9]. The relatively high activation energy values indicate that thermal energy is required to overcome the barrier associated with the transition state formation during the intramolecular cyclization process. Studies conducted at temperatures between 40 and 80 degrees Celsius have shown exponential increases in reaction rates, with doubling of the rate constant occurring approximately every 10-degree temperature increase [10] [11].

Humidity plays a particularly critical role in perindopril degradation kinetics, with the presence of moisture dramatically altering both the reaction mechanism and kinetic order [10]. Under dry conditions (relative humidity approaching zero percent), the degradation follows simple first-order kinetics with relatively slow reaction rates. However, in the presence of moisture (relative humidity of 76.4 percent), the kinetic behavior shifts to an autocatalytic mechanism described by the Prout-Tompkins equation, resulting in significantly accelerated degradation rates [10] [12].

The autocatalytic kinetic model under humid conditions suggests that the initial formation of diketopiperazine products catalyzes further degradation of the parent compound, creating a self-accelerating degradation process. This phenomenon has been mathematically described using the equation: ln[ct/(c0 - ct)] = C - k × t, where ct represents the concentration of perindopril after time t, c0 represents the initial concentration, C is a parameter related to the induction period, and k is the reaction rate constant [10].

Solvent effects significantly influence the kinetics of diketopiperazine formation, with polar protic solvents generally accelerating the cyclization reaction compared to aprotic or non-polar environments [13]. The correlation with Kamlet-Taft solvent parameters demonstrates that solvents with high capacity to stabilize charged or dipolar species tend to retard the reaction rate, while solvents with high cohesive energy density values significantly increase the reaction rate [13]. This solvent dependence is attributed to differential stabilization of the initial peptide state versus the transition state during the rate-limiting cyclization step.

Buffer systems exhibit general base catalysis effects on diketopiperazine formation, with phosphate buffers (pH 5-8) and glycine buffers (pH 9-10) demonstrating enhanced reaction rates compared to unbuffered solutions [7]. The catalytic effect is attributed to the ability of buffer components to facilitate proton transfer processes during the nucleophilic attack and subsequent ring closure steps.

Synthetic Routes

Laboratory-Scale Synthesis Methodologies

Laboratory-scale synthesis of perindopril diketopiperazine can be accomplished through several distinct methodologies, each offering specific advantages in terms of yield, purity, and experimental convenience [14] [15] [16]. The most commonly employed approach involves the controlled cyclization of perindopril or its protected precursors under carefully optimized reaction conditions that favor intramolecular cyclization over competing degradation pathways.

The direct thermal cyclization method represents one of the most straightforward synthetic approaches, involving heating perindopril or its derivatives at temperatures between 100 and 150 degrees Celsius in the absence of solvent [17] [18]. This neat reaction condition promotes intramolecular cyclization while minimizing intermolecular side reactions that could lead to polymerization or other undesired products. The thermal method typically yields diketopiperazine products in 40 to 70 percent yield with purities ranging from 70 to 90 percent, depending on the specific temperature profile and reaction duration employed.

Acid-catalyzed cyclization provides an alternative synthetic route that operates under milder temperature conditions while achieving comparable or superior yields [16] [18]. This methodology employs weak organic acids such as acetic acid or trifluoroacetic acid to protonate the amino functionality, thereby enhancing the nucleophilicity of the attacking nitrogen and facilitating the cyclization process. The acid-catalyzed approach typically operates at temperatures between 40 and 80 degrees Celsius and can achieve yields of 60 to 85 percent with purities of 85 to 95 percent.

Solution-phase synthesis using dipeptide precursors offers enhanced control over reaction conditions and product isolation [16]. This approach involves the synthesis of the appropriate dipeptide intermediate followed by cyclization under controlled pH and temperature conditions. The use of protecting groups during the dipeptide synthesis stage allows for selective deprotection and subsequent cyclization, often resulting in higher yields and purities compared to direct thermal methods.

Solid-phase peptide synthesis methodologies have been adapted for diketopiperazine preparation, particularly in research applications where multiple analogues are required [8] [15]. This approach involves the assembly of the peptide backbone on a solid support followed by controlled cyclization either on-resin or after cleavage from the support. While yields can be variable (15 to 85 percent), this methodology offers advantages in terms of automation and parallel synthesis capabilities.

Industrial Preparation Approaches

Industrial-scale preparation of perindopril diketopiperazine requires methodologies that can be scaled to kilogram quantities while maintaining consistent quality and economic viability [19] [20] [14]. The most successful industrial approaches involve adaptation of the benzyl ester synthetic route originally developed for perindopril production, with modifications to favor diketopiperazine formation over the desired pharmaceutical product.

The industrial benzyl ester route begins with the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine derivatives under carefully controlled conditions [14]. The coupling reaction is typically conducted in ethyl acetate using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents, with minimal or no triethylamine to reduce the formation of undesired isomeric impurities [14]. This coupling step produces the protected perindopril benzyl ester intermediate in yields of 88 to 94 percent.

The subsequent deprotection step involves catalytic hydrogenation using palladium on carbon catalyst under mild conditions (15 to 30 degrees Celsius, 0.5 bar hydrogen pressure) [14]. During this deprotection process, controlled conditions can be employed to promote partial cyclization, leading to the formation of diketopiperazine products alongside the desired perindopril. The reaction is typically conducted in a biphasic system of methylcyclohexane and water, which facilitates product separation and purification.

Continuous flow chemistry approaches have been developed for industrial-scale synthesis, offering advantages in terms of reaction control, heat management, and product consistency [21] [22]. The flow chemistry route employs N,N-carbonyldiimidazole as the coupling agent and incorporates static mixers to enhance conversion efficiency [21]. This methodology can achieve throughputs of several grams per hour with yields of 75 to 92 percent and purities exceeding 95 percent.

The industrial preparation process incorporates multiple purification stages to ensure product quality meets pharmaceutical standards. These typically include crystallization from appropriate solvents, chromatographic purification, and salt formation steps designed to remove trace impurities and achieve the required purity specifications [19] [20].

Process analytical technology is employed throughout industrial preparation to monitor critical quality attributes including impurity levels, stereochemical purity, and residual solvent content. Advanced analytical techniques such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are integrated into the production process to ensure consistent product quality [20] [23].

Purification and Isolation Techniques

The purification and isolation of perindopril diketopiperazine requires specialized techniques due to its structural similarity to the parent compound and related degradation products [19] [24] [25]. Effective purification strategies must address the challenges associated with separating cyclic dipeptides from their linear precursors while achieving the high purity levels required for pharmaceutical applications or research purposes.

Crystallization techniques represent the most commonly employed purification method for large-scale isolation of perindopril diketopiperazine [1] [19] [20]. The preferred crystallization approach utilizes moistened ethyl acetate containing 2 to 4 percent water by volume, which provides optimal selectivity for diketopiperazine products over perindopril and related linear compounds [1]. The crystallization process involves dissolving the crude product at elevated temperature (reflux conditions), followed by controlled cooling to promote selective precipitation of the diketopiperazine [20].

The crystallization method achieves purities of 94 to 99 percent with recovery rates of 70 to 85 percent, making it suitable for industrial-scale purification [1] [20]. The process can be optimized through careful control of cooling rates, seeding strategies, and solvent composition to maximize both yield and purity. Multiple recrystallization cycles can be employed when higher purity levels are required, although this approach results in reduced overall yields.

Chromatographic separation techniques offer superior resolution and purity for analytical and preparative applications [25] [26] [23]. Reversed-phase high-performance liquid chromatography using C18 stationary phases with methanol-water mobile phases provides effective separation of diketopiperazines from their corresponding linear dipeptides [25] [26]. The chromatographic method can be optimized through adjustment of mobile phase composition, pH, and gradient conditions to achieve baseline resolution within 15-minute analysis times.

For chiral separations, supercritical fluid chromatography using amylose tris(3,5-dimethylphenylcarbamate) stationary phases with carbon dioxide-2-propanol mobile phases achieves baseline separation of diketopiperazine enantiomers within four minutes [24]. This technique is particularly valuable for stereochemical analysis and preparation of enantiomerically pure materials for research applications.

High-speed counter-current chromatography provides an alternative preparative separation technique that operates without solid stationary phases, thereby eliminating concerns about irreversible adsorption or sample loss [27] [28]. The technique employs biphasic solvent systems such as petroleum ether-ethyl acetate-methanol-water or n-hexane-ethyl acetate-methanol-water in various proportions to achieve selective partitioning of diketopiperazine products [27] [28]. This method can process hundreds of milligrams of crude material while achieving purities exceeding 95 percent.

Salt formation purification strategies utilize the basic properties of diketopiperazines to form crystalline salts with appropriate acids [19]. The dicyclohexylamine salt formation approach involves treatment of crude perindopril mixtures with dicyclohexylamine in acetonitrile, resulting in selective crystallization of the salt form with significantly reduced impurity levels [19]. This technique achieves purities exceeding 99.5 percent and is particularly effective for removing stereoisomeric impurities.

Advanced purification techniques include the use of specialized ion-exchange resins designed for diketopiperazine separation [29]. Strong cation exchange and anion exchange resins can be employed in sequential purification schemes to remove charged impurities and achieve high-purity products suitable for pharmaceutical applications.

The selection of appropriate purification techniques depends on factors including the scale of operation, required purity levels, available equipment, and economic considerations. Industrial applications typically favor crystallization-based approaches due to their scalability and cost-effectiveness, while research applications may employ chromatographic techniques for their superior resolution and analytical capabilities [25] [26] .

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Perindopril diketopiperazine

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Last modified: 08-15-2023

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